molecular formula C10H12N2 B1424386 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile CAS No. 929021-97-6

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile

Cat. No.: B1424386
CAS No.: 929021-97-6
M. Wt: 160.22 g/mol
InChI Key: RZSFRZYGHSQKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol It is a derivative of pyridine, characterized by the presence of a nitrile group and a methyl group attached to the pyridine ring

Preparation Methods

The synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a nitrile compound like acetonitrile. The reaction is carried out under an inert atmosphere, typically at low temperatures, to ensure the stability of the intermediates and the final product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired compound with high purity.

Chemical Reactions Analysis

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction converts the nitrile group to an amine group.

    Substitution: The methyl groups attached to the pyridine ring can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methyl groups and pyridine ring contribute to the overall hydrophobicity and electronic properties, affecting the compound’s reactivity and stability in biological systems.

Comparison with Similar Compounds

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile can be compared with other similar compounds, such as:

    2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile: This compound has a similar structure but with the methyl group positioned differently on the pyridine ring. This positional difference can lead to variations in reactivity and biological activity.

    2-Methyl-2-(5-chloropyridin-2-yl)propanenitrile: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties, such as its electron density and reactivity towards nucleophiles.

    2-Methyl-2-(5-methoxypyridin-2-yl)propanenitrile: The methoxy group introduces additional steric and electronic effects, influencing the compound’s interactions with biological targets and its overall stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-2-(5-methylpyridin-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFRZYGHSQKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704610
Record name 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929021-97-6
Record name 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.